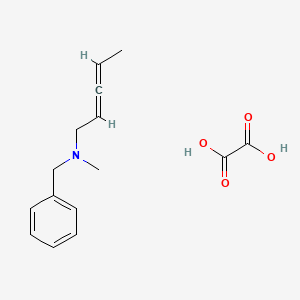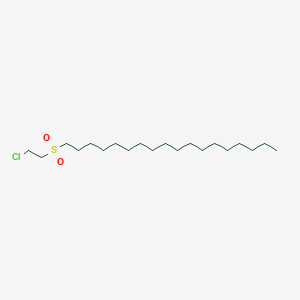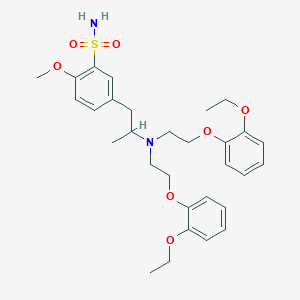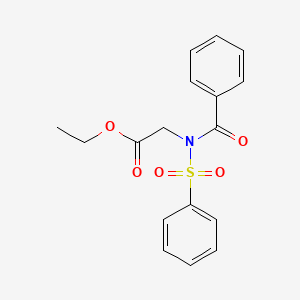![molecular formula C9H17NO3 B14009534 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 5291-31-6](/img/structure/B14009534.png)
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)-1-azabicyclo[222]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom and two hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclic structure with the nitrogen atom incorporated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced nitrogen-containing rings.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its hydroxymethyl groups and nitrogen atom. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: Similar structure but lacks the nitrogen atom and hydroxymethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring strain and properties.
Cubane: A highly strained bicyclic compound with unique properties.
Uniqueness
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the nitrogen atom and hydroxymethyl groups, which provide additional reactivity and potential for various applications .
Eigenschaften
CAS-Nummer |
5291-31-6 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H17NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7-8,11-13H,1-6H2 |
InChI-Schlüssel |
DUCZTSWDCHMOFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)

![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)

![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)



![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
